molecular formula C6H6N2O2 B1380667 5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione CAS No. 515130-59-3

5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione

Cat. No.: B1380667
CAS No.: 515130-59-3
M. Wt: 138.12 g/mol
InChI Key: DGBBEOKBIXFOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione is an organic compound with the molecular formula C 6 H 6 N 2 O 2 and a molecular weight of 138.12 g/mol . It features an imidazolidine core, a five-membered ring saturated heterocycle containing two nitrogen atoms, substituted with two carbonyl groups at the 2 and 4 positions and a prop-2-yn-1-yl (propargyl) group at the 5-position . This compound serves as a versatile building block in organic and medicinal chemistry research . The presence of the imidazolidine-2,4-dione (hydantoin) motif is significant, as this scaffold is found in a wide range of pharmacologically active compounds, including anticonvulsants and antiarrhythmics . The prop-2-yn-1-yl group offers a reactive handle for further chemical modification, particularly through click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes the compound a valuable intermediate for synthesizing more complex molecules, conjugates, or combinatorial libraries for drug discovery and biological screening. In scientific research, this compound is investigated for its potential biological activities. Derivatives of imidazolidine-2,4-dione have been studied for their antibacterial and antifungal properties . The mechanism of action for such compounds often involves interactions with biological targets through hydrogen bonding and other molecular interactions, affecting the function of enzymes or receptors . Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

5-prop-2-ynylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-2-3-4-5(9)8-6(10)7-4/h1,4H,3H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBBEOKBIXFOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515130-59-3
Record name 5-(prop-2-yn-1-yl)imidazolidine-2,4-dione
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Preparation Methods

Alkylation of Imidazolidine-2,4-dione with Propargyl Bromide

The most common and direct method to prepare 5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione is the nucleophilic substitution reaction of imidazolidine-2,4-dione with propargyl bromide in the presence of a base (e.g., potassium carbonate) in an aprotic polar solvent such as dimethylformamide (DMF). The base deprotonates the imidazolidine-2,4-dione, generating a nucleophilic site that attacks the electrophilic carbon in propargyl bromide, leading to alkylation at the 5-position.

  • Typical conditions :
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate (K2CO3)
    • Temperature: Elevated (often 60–100 °C)
    • Reaction time: Several hours until completion

This method is scalable and amenable to industrial production, where continuous flow reactors can optimize yield and throughput.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

An advanced and efficient synthetic approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be synthesized from propargylic amines and isocyanates. This method produces imidazolidin-2-one derivatives, including this compound, under mild and metal-free conditions.

  • Catalysts : Strong organic bases such as phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine) are highly effective, outperforming guanidine and amidine bases.
  • Reaction conditions :
    • Solvent: Acetonitrile (CH3CN)
    • Temperature: Room temperature to 40 °C
    • Catalyst loading: 5–10 mol %
    • Reaction time: Very short, often complete within 1 minute

This method is characterized by excellent chemo- and regioselectivity, tolerating various functional groups such as halogens (Cl, Br, F), methoxy, and vinyl groups. Computational studies (DFT) support a mechanism involving base-mediated deprotonation and cyclization via an allenamide intermediate.

Palladium-Catalyzed Coupling Reactions

For derivatives of this compound bearing aryl substituents, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are employed. These involve the reaction of this compound or its analogs with aryl iodides in the presence of Pd and Cu catalysts in acetonitrile at room temperature.

  • This method allows the introduction of aryl groups at the propargyl position, expanding the chemical diversity of the compound for biological evaluation.

Detailed Reaction Data and Yields

Method Catalyst/Base Solvent Temp (°C) Time Yield (%) Notes
Alkylation with propargyl bromide K2CO3 DMF 60–100 Several hours High Industrially scalable
Base-catalyzed hydroamidation (BEMP) BEMP (5–10 mol %) CH3CN 22–40 1 min – 1 hr 62–100 Mild, metal-free, high regioselectivity
Pd-catalyzed Sonogashira coupling PdCl2(PPh3)2, CuI CH3CN Room temp Overnight Moderate For aryl-substituted derivatives

Mechanistic Insights

  • Base-Catalyzed Hydroamidation :
    The reaction initiates with the abstraction of the acidic proton from the urea moiety by the strong base (BEMP), forming a nucleophilic nitrogen anion. This facilitates intramolecular nucleophilic attack on the alkyne, generating a five-membered imidazolidinone ring. The process proceeds through an allenamide intermediate, confirmed by DFT calculations showing a low energy barrier (~12.5 kcal/mol) for cyclization, consistent with rapid reaction times.

  • Alkylation Mechanism :
    The base deprotonates the imidazolidine-2,4-dione at the 5-position, enabling nucleophilic substitution on propargyl bromide to form the propargylated product.

Experimental Procedures Summary

  • Synthesis of Propargylic Ureas : Prepared by reacting propargylic amines with isocyanates under mild conditions, sometimes involving Sonogashira coupling for aryl modifications.

  • General Procedure for BEMP-Catalyzed Cyclization :
    Dissolve propargylic urea in acetonitrile, add BEMP catalyst, stir at room temperature. Reaction completes rapidly (1 min to 1 hour). Purify by silica gel chromatography.

  • One-Pot Synthesis :
    Propargylic amine and isocyanate are combined in acetonitrile with BEMP catalyst to directly yield this compound in quantitative yield.

Summary Table of Key Preparation Methods

Preparation Method Key Reagents Catalyst/Base Reaction Conditions Yield (%) Advantages
Alkylation of imidazolidine-2,4-dione Imidazolidine-2,4-dione, Propargyl bromide K2CO3 DMF, 60–100 °C, several hours High Simple, scalable
Base-catalyzed intramolecular hydroamidation Propargylic urea precursors BEMP (5–10 mol %) CH3CN, rt to 40 °C, 1 min to 1 hr 62–100 Mild, fast, metal-free, selective
Pd-catalyzed coupling This compound, Aryl iodides PdCl2(PPh3)2, CuI CH3CN, rt, overnight Moderate Enables aryl substitution

Chemical Reactions Analysis

Types of Reactions: 5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazolidine-2,4-dione derivatives .

Scientific Research Applications

5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Hydantoin derivatives are highly tunable, with substituents at the C3, C5, and N1/N3 positions significantly influencing their chemical, physical, and biological behaviors. Below is a systematic comparison of 5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione with structurally related compounds:

Substituent Effects at the C5 Position
Compound Name C5 Substituent Key Properties/Activities Reference
This compound Prop-2-yn-1-yl (propargyl) Hypothesized reactivity via alkyne groups (e.g., cycloaddition); potential for click chemistry modifications. N/A
(Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione 4-Hydroxybenzylidene Exhibits antimicrobial activity; NMR shifts indicate Z-configuration and planar geometry .
5-Isopropylimidazolidine-2,4-dione Isopropyl High crystallinity, chiral structure, and hydrogen-bonding networks; used in asymmetric synthesis .
5-(4-Fluorophenyl)imidazolidine-2,4-dione 4-Fluorophenyl Bioactive scaffold with antibacterial properties; molar mass = 290.31 g/mol .
(Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione Phenylallylidene Strong UV absorption (λmax ~350 nm), comparable to avobenzone; potential as UV filter .

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorophenyl, bromophenyl): Enhance stability and modulate electronic properties for biological activity (e.g., antimicrobial) .
  • Alkyl Groups (e.g., isopropyl): Improve crystallinity and chiral resolution, critical for pharmaceutical applications .
  • Arylidene Groups (e.g., benzylidene, indolylmethylene): Enable conjugation, UV absorption, and antimicrobial activity .
  • Propargyl Group : Unique reactivity for covalent modifications (e.g., Huisgen cycloaddition), though this specific derivative’s applications require further study.
Structural and Spectroscopic Data
  • NMR Shifts :
    • Hydantoin NH protons resonate at δ 10.6–10.8 ppm in DMSO-d6 .
    • Arylidene protons appear as singlets at δ 7.3–7.6 ppm, with Z-configuration confirmed by X-ray .
  • Crystallography : 5-Isopropyl derivatives form planar imidazolidine rings with N–H···O hydrogen bonds .

Biological Activity

5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione, also known as 3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of imidazolidine derivatives characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of a propargyl substituent enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Modulation : The compound can act as an inhibitor or activator of various enzymes, influencing biochemical pathways within cells.
  • Antimicrobial Activity : Studies have shown that it exhibits antibacterial and antifungal properties, suggesting potential applications in treating infections.
  • Antitumor Effects : Preliminary studies indicate that derivatives of this compound can inhibit anti-apoptotic B-cell lymphoma 2 (Bcl-2) proteins, making them promising candidates for cancer therapy .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antibacterial and antifungal activities. It has been tested against various pathogens with promising results.

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliModerate Inhibition
Candida albicansSignificant Inhibition

Antitumor Activity

The compound has shown efficacy in inhibiting the growth of cancer cell lines such as K562 (chronic myeloid leukemia) and PC-3 (prostate cancer). Notably, one study reported that specific derivatives exhibited better growth inhibitory effects compared to standard chemotherapeutic agents.

Cell Line IC50 Value (µM) Reference
K56255.3
PC-339.1

Case Study 1: Antitumor Activity

In a study investigating the anti-proliferative effects of imidazolidine derivatives on prostate cancer cell lines, several compounds derived from this compound were synthesized and tested. The results indicated that these derivatives could significantly reduce cell viability in the PC-3 cell line, with IC50 values comparable to or better than established treatments like 5-Fluorouracil (5-FU) .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The study found that it exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating its potential as a novel antimicrobial agent.

Q & A

Q. What in vitro models are suitable for evaluating the antidiabetic potential of this compound?

  • Methodological Answer : Prioritize:
  • PPARγ Transactivation Assays : Luciferase reporter systems in HEK293 cells to assess agonism .
  • Glucose Uptake : Differentiated 3T3-L1 adipocytes treated with insulin ± compound (radioactive 2-deoxyglucose uptake measurement) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione
Reactant of Route 2
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5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.